N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a hydroxyphenyl group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the sulfanylacetamide moiety: This step often involves nucleophilic substitution reactions where the sulfanylacetamide group is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the hydroxyphenyl or pyrazolo[1,5-a]pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article discusses the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with suitable acylating agents to introduce the sulfanylacetamide moiety. Various synthetic pathways have been explored to optimize yield and purity while ensuring biological efficacy.
Antimicrobial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal activities against various strains of bacteria and fungi. The compound's effectiveness is often evaluated through in vitro assays against Gram-positive and Gram-negative bacteria:
Compound | Activity (MIC in µg/mL) | Target Organism |
---|---|---|
8b | 16 | Staphylococcus aureus |
10e | 32 | Escherichia coli |
10i | 8 | Candida albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold .
Anticancer Potential
The anticancer activity of this compound has also been investigated. The compound has shown promise as an inhibitor of various cancer cell lines. For example, one study reported that derivatives of this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
5i | 0.3 | MCF-7 |
10 | 0.7 | HeLa |
11 | 1.2 | A549 |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial growth. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin biosynthesis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, thereby preventing tumor growth and promoting apoptosis in cancer cells.
- Antioxidant Properties : The presence of phenolic groups contributes to antioxidant activity, which may protect cells from oxidative stress associated with cancer development .
Case Studies
Recent case studies highlight the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives against clinical isolates of bacteria and fungi. Results indicated that certain compounds exhibited significant inhibitory effects compared to standard antibiotics .
- Anticancer Research : Another study explored the effects of this compound on various cancer cell lines, revealing its potential as a dual-action agent targeting both cancer proliferation and metastasis .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-20(28-13-19(27)24-16-7-9-17(26)10-8-16)25-21(23-14)18(12-22-25)15-5-3-2-4-6-15/h2-12,26H,13H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOVJFBKGDGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.